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molecular formula Eu2O3 B072839 Europium oxide CAS No. 1308-96-9

Europium oxide

Cat. No. B072839
M. Wt: 351.93 g/mol
InChI Key: AEBZCFFCDTZXHP-UHFFFAOYSA-N
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Patent
US05332558

Procedure details

A mixed rare earth nitrate aqueous solution was prepared by dissolving 94.5 g of yttrium oxide and 5.5 g of europium oxide in 200 ml of a concentrated nitric acid followed by the addition of water to make up a volume of 3.3 liters. Separately, an aqueous ammoniacal oxalic acid solution was prepared by dissolving 240 g of oxalic acid dihydrate in 6.6 liters of water and adding 290 ml of a 28% ammonia water thereto. The mixed rare earth nitrate solution cooled to room temperature was added gradually to this oxalic acid solution under agitation at room temperature taking 20 minutes and agitation was further continued for additional 10 minutes. The pH value of the aqueous medium was 2.0. The precipitate thus formed was collected by filtration under suction and repeatedly washed with deionized water until no nitrate ions could be detected in the washing taking 1.5 hours as measured from the start of the precipitation reaction. The precipitate after washing was added to 8 liters of deionized water at 50° C. and dispersed therein by agitation and the dispersion was agitated for 4 hours at 60° C. The dispersion was filtered to collect the precipitate which was dried and calcined for 2 hours at 900° C. to give a powder of mixed rare earth oxide of yttrium and europium. This oxide powder was examined by the scanning electron microscopy to find that the particles mostly has a polyhedral configuration. The powder had a specific surface area of 6.8 m2 /g as determined by using an instrument Flow Souve 2300 (manufactured by Micromeritex Co.), an average particle diameter of 1.71 μm as determined by using a Fischer Subsieve Sizer Model 95 (manufactured by Fischer Co.) and a QD value of 0.20 calculated from a cumulative particle volume distribution curve prepared by using the histogram of the volume fractions of particles obtained by using a Coulter Model TA-II (manufactured by Coulter Electronics Co.) and shown in FIG. 1 of the accompanying drawing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
240 g
Type
reactant
Reaction Step Four
Name
Quantity
6.6 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2].[Y+3:2].[O-2].[O-2].[Y+3].[O-2].[Eu+3:7].[O-2].[O-2].[Eu+3].O.O.[C:13]([OH:18])(=[O:17])[C:14]([OH:16])=[O:15].O.N.[N+:21]([O-:24])([O-:23])=[O:22].C(O)(=O)C(O)=O>[N+]([O-])(O)=O.O>[N+:21]([O-:24])([O-:23])=[O:22].[C:13]([OH:18])(=[O:17])[C:14]([OH:16])=[O:15].[Y:2].[Eu:7] |f:0.1.2.3.4,5.6.7.8.9,10.11.12,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
94.5 g
Type
reactant
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]
Name
Quantity
5.5 g
Type
reactant
Smiles
[O-2].[Eu+3].[O-2].[O-2].[Eu+3]
Name
Quantity
200 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
240 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
6.6 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by agitation and the dispersion was agitated for 4 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
agitation was further continued for additional 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration under suction
WASH
Type
WASH
Details
repeatedly washed with deionized water until no nitrate ions
WAIT
Type
WAIT
Details
taking 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
as measured from the start of the precipitation reaction
WASH
Type
WASH
Details
The precipitate after washing
ADDITION
Type
ADDITION
Details
was added to 8 liters of deionized water at 50° C.
ADDITION
Type
ADDITION
Details
dispersed
FILTRATION
Type
FILTRATION
Details
The dispersion was filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitate which
CUSTOM
Type
CUSTOM
Details
was dried
WAIT
Type
WAIT
Details
calcined for 2 hours at 900° C.
Duration
2 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])[O-]
Name
Type
product
Smiles
C(C(=O)O)(=O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
[Y]
Name
Type
product
Smiles
[Eu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05332558

Procedure details

A mixed rare earth nitrate aqueous solution was prepared by dissolving 94.5 g of yttrium oxide and 5.5 g of europium oxide in 200 ml of a concentrated nitric acid followed by the addition of water to make up a volume of 3.3 liters. Separately, an aqueous ammoniacal oxalic acid solution was prepared by dissolving 240 g of oxalic acid dihydrate in 6.6 liters of water and adding 290 ml of a 28% ammonia water thereto. The mixed rare earth nitrate solution cooled to room temperature was added gradually to this oxalic acid solution under agitation at room temperature taking 20 minutes and agitation was further continued for additional 10 minutes. The pH value of the aqueous medium was 2.0. The precipitate thus formed was collected by filtration under suction and repeatedly washed with deionized water until no nitrate ions could be detected in the washing taking 1.5 hours as measured from the start of the precipitation reaction. The precipitate after washing was added to 8 liters of deionized water at 50° C. and dispersed therein by agitation and the dispersion was agitated for 4 hours at 60° C. The dispersion was filtered to collect the precipitate which was dried and calcined for 2 hours at 900° C. to give a powder of mixed rare earth oxide of yttrium and europium. This oxide powder was examined by the scanning electron microscopy to find that the particles mostly has a polyhedral configuration. The powder had a specific surface area of 6.8 m2 /g as determined by using an instrument Flow Souve 2300 (manufactured by Micromeritex Co.), an average particle diameter of 1.71 μm as determined by using a Fischer Subsieve Sizer Model 95 (manufactured by Fischer Co.) and a QD value of 0.20 calculated from a cumulative particle volume distribution curve prepared by using the histogram of the volume fractions of particles obtained by using a Coulter Model TA-II (manufactured by Coulter Electronics Co.) and shown in FIG. 1 of the accompanying drawing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
240 g
Type
reactant
Reaction Step Four
Name
Quantity
6.6 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2].[Y+3:2].[O-2].[O-2].[Y+3].[O-2].[Eu+3:7].[O-2].[O-2].[Eu+3].O.O.[C:13]([OH:18])(=[O:17])[C:14]([OH:16])=[O:15].O.N.[N+:21]([O-:24])([O-:23])=[O:22].C(O)(=O)C(O)=O>[N+]([O-])(O)=O.O>[N+:21]([O-:24])([O-:23])=[O:22].[C:13]([OH:18])(=[O:17])[C:14]([OH:16])=[O:15].[Y:2].[Eu:7] |f:0.1.2.3.4,5.6.7.8.9,10.11.12,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
94.5 g
Type
reactant
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]
Name
Quantity
5.5 g
Type
reactant
Smiles
[O-2].[Eu+3].[O-2].[O-2].[Eu+3]
Name
Quantity
200 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
240 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
6.6 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by agitation and the dispersion was agitated for 4 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
agitation was further continued for additional 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration under suction
WASH
Type
WASH
Details
repeatedly washed with deionized water until no nitrate ions
WAIT
Type
WAIT
Details
taking 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
as measured from the start of the precipitation reaction
WASH
Type
WASH
Details
The precipitate after washing
ADDITION
Type
ADDITION
Details
was added to 8 liters of deionized water at 50° C.
ADDITION
Type
ADDITION
Details
dispersed
FILTRATION
Type
FILTRATION
Details
The dispersion was filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitate which
CUSTOM
Type
CUSTOM
Details
was dried
WAIT
Type
WAIT
Details
calcined for 2 hours at 900° C.
Duration
2 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])[O-]
Name
Type
product
Smiles
C(C(=O)O)(=O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
[Y]
Name
Type
product
Smiles
[Eu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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